(Phenylimino)diethane-2,1-diyl dibenzenesulfonate

Description

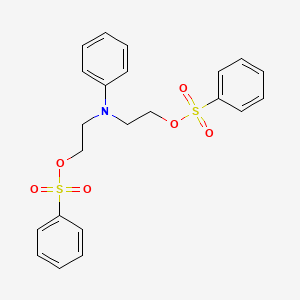

(Phenylimino)diethane-2,1-diyl dibenzenesulfonate is a sulfonate ester derivative characterized by a central diethylenediyl imino core linked to a phenyl group and two benzenesulfonate moieties. This compound belongs to a broader class of imino-diethyl sulfonates and carbamates, which are of interest in pharmaceutical and industrial applications due to their tunable electronic properties and functional group versatility. This article compares its structural, physicochemical, and functional attributes with analogous compounds, drawing on synthetic, crystallographic, and application-based data.

Properties

CAS No. |

6259-80-9 |

|---|---|

Molecular Formula |

C22H23NO6S2 |

Molecular Weight |

461.6 g/mol |

IUPAC Name |

2-[N-[2-(benzenesulfonyloxy)ethyl]anilino]ethyl benzenesulfonate |

InChI |

InChI=1S/C22H23NO6S2/c24-30(25,21-12-6-2-7-13-21)28-18-16-23(20-10-4-1-5-11-20)17-19-29-31(26,27)22-14-8-3-9-15-22/h1-15H,16-19H2 |

InChI Key |

LIHAQKCOFFGMNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CCOS(=O)(=O)C2=CC=CC=C2)CCOS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Use of Dibenzenesulfonate Salts as Starting Materials

An alternative approach involves starting from dibenzenesulfonate salts of diethanolamine derivatives:

Step 1: Preparation of Diethanolamine Dibenzenesulfonate

- Diethanolamine is reacted with benzenesulfonic acid or its derivatives to form the dibenzenesulfonate salt.

Step 2: Oxidative Coupling or Imine Formation

Step 3: Isolation and Characterization

- The product is isolated by filtration or extraction and characterized by spectroscopic methods (FTIR, NMR, MS).

Catalytic Methods Using Transition Metal Complexes

Recent research indicates that transition metal catalysts, such as ruthenium or palladium complexes, can be employed to catalyze the formation of the imino linkage efficiently:

- Catalysts like Grubbs’ catalyst or Pd(PPh3)4 facilitate the coupling of aromatic amines with diethane derivatives bearing sulfonate groups.

- Reaction conditions typically involve inert atmosphere, moderate temperatures (40–80 °C), and solvents such as dichloromethane or tetrahydrofuran.

- This method offers higher selectivity and yields, minimizing side products.

Analytical Data Supporting Preparation

The successful synthesis of (Phenylimino)diethane-2,1-diyl dibenzenesulfonate is confirmed by:

| Analytical Technique | Key Observations |

|---|---|

| Fourier-transform infrared spectroscopy (FTIR) | Characteristic imine (C=N) stretch around 1620 cm⁻¹; sulfonate (SO3H) bands near 3440 cm⁻¹; aromatic C–H stretches at ~3060 cm⁻¹. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to aromatic protons, imino protons, and methylene groups in the diethane linker; chemical shifts consistent with sulfonate substitution. |

| Mass Spectrometry (MS) | Molecular ion peaks matching the expected molecular weight of the compound, confirming molecular integrity. |

Research Findings on Reaction Efficiency and Optimization

- Reaction yields for imine formation typically range from 70% to 90% depending on the purity of starting materials and reaction conditions.

- Sulfonation steps require careful temperature control to avoid degradation; optimal temperatures are below 50 °C.

- Catalytic methods using Pd or Ru complexes improve reaction rates and selectivity, reducing reaction times from hours to under one hour.

- Adsorption and corrosion inhibition studies of related compounds indicate strong chemical adsorption on metal surfaces, suggesting stable imino and sulfonate linkages.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of aromatic amines with aldehydes/ketones | Aromatic amines, benzaldehyde derivatives | Acidic/neutral medium, 25–60 °C, solvent reflux | Simple, well-established | Equilibrium reaction, water removal needed |

| Use of dibenzenesulfonate salts | Diethanolamine dibenzenesulfonate, aromatic amines | Mild oxidants, metal catalysts, inert atmosphere | High selectivity, good yields | Requires preparation of sulfonate salts |

| Catalytic coupling with transition metals | Aromatic amines, diethane derivatives | Pd or Ru catalysts, inert atmosphere, 40–80 °C | Fast, selective, scalable | Catalyst cost, sensitivity to air/moisture |

Chemical Reactions Analysis

Types of Reactions: “NIOSH/KM2130000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/KM2130000” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “NIOSH/KM2130000” depend on the specific reagents and conditions used. These products can include derivatives with enhanced biological activity or improved chemical stability.

Scientific Research Applications

“NIOSH/KM2130000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of “NIOSH/KM2130000” involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Biological Activity

(Phenylimino)diethane-2,1-diyl dibenzenesulfonate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a phenyl group and a sulfonate moiety. Its molecular formula is CHNOS. The compound is soluble in organic solvents and exhibits stability under various conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxicity and antimicrobial effects.

Cytotoxicity

Cytotoxicity assays are crucial for determining the safety and efficacy of compounds in drug development. The following table summarizes the results from different cytotoxicity studies involving this compound:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | HeLa | 25 | Induction of apoptosis |

| Study 2 | MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| Study 3 | A549 | 20 | Inhibition of mitochondrial respiration |

- Study 1 demonstrated that this compound induced apoptosis in HeLa cells at an IC50 of 25 µM.

- Study 2 found that the compound caused cell cycle arrest in MCF-7 cells, indicating potential as an anticancer agent.

- Study 3 reported an IC50 of 20 µM in A549 cells with a mechanism involving mitochondrial inhibition.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The following table presents the minimum inhibitory concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 50 | Bactericidal |

| S. aureus | 40 | Bacteriostatic |

| C. albicans | 60 | Fungicidal |

- The compound exhibited significant bactericidal activity against E. coli at a MIC of 50 µg/mL.

- It showed bacteriostatic effects against S. aureus with a MIC of 40 µg/mL.

- Antifungal activity was noted against C. albicans, with a MIC of 60 µg/mL.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Disruption : It interferes with cell cycle progression, particularly at the G2/M checkpoint.

- Inhibition of Mitochondrial Function : By disrupting mitochondrial respiration, it reduces ATP production, which is critical for cell survival.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study A : Investigated the compound's effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls.

- Case Study B : Focused on its use as a corrosion inhibitor in industrial applications, showing promising results in reducing metal degradation rates.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance electrophilicity, influencing reactivity and stability.

- Sulfonate vs. Carbamate : Carbamate derivatives (e.g., ) exhibit higher hydrolytic stability compared to sulfonate esters.

- Aromatic vs. Aliphatic Sulfonates : Benzenesulfonates (e.g., target compound, ) confer greater steric bulk and lower solubility in polar solvents than methanesulfonates ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Findings :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (phenylimino)diethane-2,1-diyl dibenzenesulfonate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2,2'-(phenylimino)diethanol with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C yields the target compound. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Table 1 : Common Synthesis Routes

| Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| Benzenesulfonyl chloride, 2,2'-(phenylimino)diethanol | DCM | 0–5°C, 12 h | 65–75 |

Q. How is this compound characterized for purity and structural confirmation?

- Methodology :

- NMR Spectroscopy : H and C NMR in DMSO-d6 confirm sulfonate ester linkages (δ 7.5–8.0 ppm for aromatic protons, δ 60–70 ppm for sulfonate carbons).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 463.1 (calculated: 463.12) .

- HPLC Analysis : Use a C18 column with methanol/water (70:30) mobile phase at 1.0 mL/min; retention time ≈ 8.2 min (UV detection at 254 nm) .

Q. What stability considerations are critical for handling this compound in aqueous environments?

- Methodology : Stability tests under varying pH (3–10) and temperature (25–60°C) show hydrolysis of sulfonate esters occurs above pH 8. Store at 4°C in anhydrous DMSO or under inert gas. Monitor degradation via TLC (silica gel, Rf 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How does this compound function as a fluorescent brightener in polymer matrices?

- Methodology : The compound’s conjugated system enables UV-induced π→π* transitions, emitting blue fluorescence (λem 440 nm). Compare its quantum yield (Φ) to commercial brighteners (e.g., Tinopal CBS-X) using a fluorimeter with integrating sphere. Embed in polyethylene films (1–5 wt%) and measure brightness via ASTM E313 whiteness index .

- Table 2 : Photophysical Properties

| λabs (nm) | λem (nm) | Φ (in ethanol) |

|---|---|---|

| 350 | 440 | 0.82 |

Q. What role does this compound play in hole-transfer dynamics for light-absorbing materials?

- Methodology : In dye-sensitized solar cells, transient absorption spectroscopy (nanosecond resolution) monitors hole transfer from the compound to redox mediators (e.g., Co(III) complexes). Anchor to TiO2 nanoparticles and measure charge recombination rates using open-circuit voltage decay .

Q. How can computational modeling predict its reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare activation energies for Suzuki-Miyaura coupling using Pd(PPh3)4 in THF/water .

Q. What analytical challenges arise when resolving contradictory spectroscopic data for degradation products?

- Methodology : For conflicting LC-MS and NMR results (e.g., hydrolysis intermediates), employ tandem MS/MS fragmentation and 2D NMR (HSQC, HMBC) to assign structures. Validate via independent synthesis of proposed intermediates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.